Cas no 162583-76-8 (2-(aminomethyl)pent-1-ene)

2-(aminomethyl)pent-1-ene 化学的及び物理的性質
名前と識別子
-
- 2-(aminomethyl)pent-1-ene
- 162583-76-8
- EN300-1813979
-
- インチ: 1S/C6H13N/c1-3-4-6(2)5-7/h2-5,7H2,1H3
- InChIKey: ZVIOCZGNOYQVMH-UHFFFAOYSA-N
- ほほえんだ: NCC(=C)CCC
計算された属性
- せいみつぶんしりょう: 99.104799419g/mol
- どういたいしつりょう: 99.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 57.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 26Ų
2-(aminomethyl)pent-1-ene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813979-0.1g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1813979-0.5g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1813979-5.0g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1813979-0.05g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1813979-10.0g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1813979-2.5g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1813979-0.25g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1813979-1.0g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1813979-5g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1813979-1g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 1g |
$914.0 | 2023-09-19 |
2-(aminomethyl)pent-1-ene 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
2-(aminomethyl)pent-1-eneに関する追加情報
Introduction to 2-(aminomethyl)pent-1-ene (CAS No: 162583-76-8)
2-(aminomethyl)pent-1-ene, with the chemical formula C₆H₁₃N, is a versatile organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This aliphatic amine derivative features a pent-1-ene backbone substituted with an aminomethyl group, making it a valuable intermediate in the synthesis of various biologically active molecules. The compound's unique structural properties enable its application in multiple chemical transformations, including polymerization, functionalization, and drug development.
The CAS number 162583-76-8 provides a unique identifier for this compound, ensuring precise classification and differentiation in scientific literature and industrial applications. Its molecular structure consists of a linear pentane chain with an ethylene double bond at the first carbon and an amine group attached to the second carbon via a methylene bridge. This configuration imparts both reactivity and stability, making it suitable for diverse chemical reactions.
Recent advancements in the field of medicinal chemistry have highlighted the potential of 2-(aminomethyl)pent-1-ene as a building block for novel therapeutic agents. Its bifunctional nature—combining an alkene moiety with an amine group—allows for selective modifications at multiple sites, facilitating the construction of complex molecular architectures. Researchers have leveraged this compound to develop inhibitors targeting enzyme-catalyzed pathways involved in inflammatory diseases and cancer.
In particular, studies have demonstrated its utility in generating peptidomimetics, which mimic the biological activity of natural peptides while exhibiting improved pharmacokinetic profiles. The aminomethyl group serves as a nucleophilic site for coupling reactions, enabling the attachment of various pharmacophores. This has been particularly useful in designing small-molecule drugs that interact with specific protein targets.
The pent-1-ene backbone of 2-(aminomethyl)pent-1-ene also contributes to its role as a precursor in polymer chemistry. Researchers have explored its polymerization under controlled conditions to produce novel polyamides and polyethers with tailored mechanical and thermal properties. These materials find applications in advanced materials science, including biodegradable polymers and high-performance coatings.
From a synthetic chemistry perspective, 2-(aminomethyl)pent-1-ene offers an efficient route to more complex derivatives through various functionalization strategies. For instance, hydrogenation of the double bond can yield pentanamine derivatives, while further substitution reactions can introduce additional functional groups such as carboxylic acids or alcohols. These modifications expand its utility in drug discovery and material science.
The pharmaceutical industry has been particularly interested in exploring the potential of 2-(aminomethyl)pent-1-ene as a scaffold for antiviral and antibacterial agents. Its ability to undergo selective derivatization allows for the creation of compounds that disrupt viral replication mechanisms or bacterial metabolic pathways. Preliminary studies have shown promising results in inhibiting enzymes associated with pathogenic microorganisms.
Moreover, the compound's compatibility with green chemistry principles has made it an attractive choice for sustainable chemical synthesis. Efforts to develop eco-friendly synthetic routes for 2-(aminomethyl)pent-1-ene have focused on minimizing waste generation and reducing energy consumption. These initiatives align with global trends toward environmentally responsible manufacturing practices.
In conclusion, 2-(aminomethyl)pent-1-ene (CAS No: 162583-76-8) represents a multifaceted compound with broad applications across synthetic chemistry, pharmaceutical research, and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for developing novel drugs and advanced materials. As research continues to uncover new methodologies for its utilization, its significance in scientific innovation is expected to grow further.
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